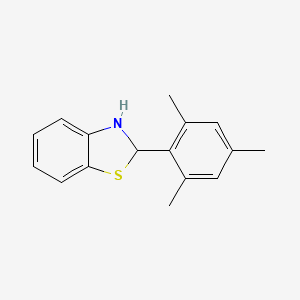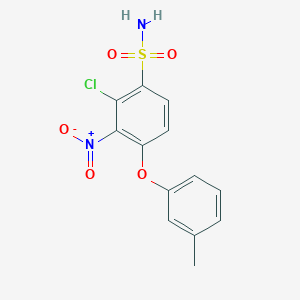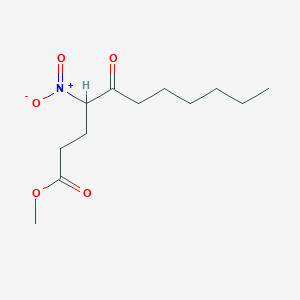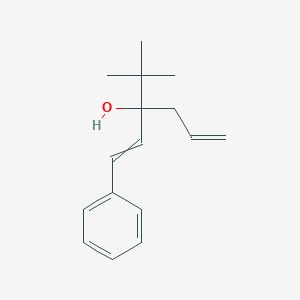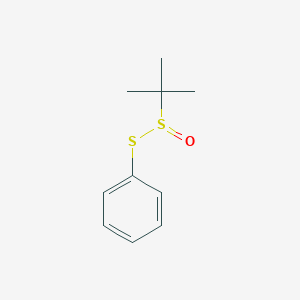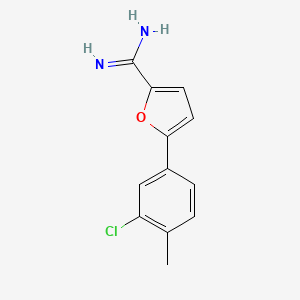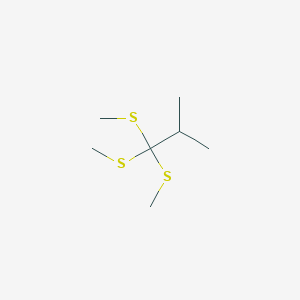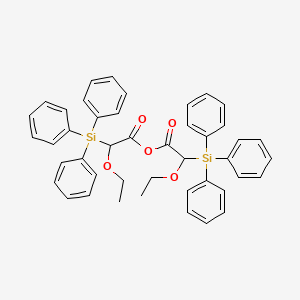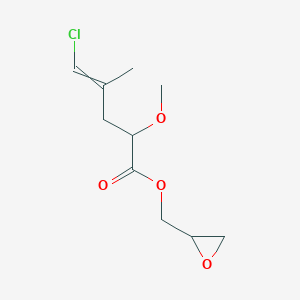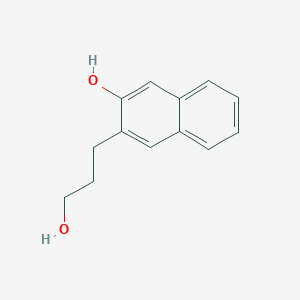
3-(3-Hydroxypropyl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxypropyl)naphthalen-2-ol is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group (-OH) attached to the second carbon of the naphthalene ring and a hydroxypropyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)naphthalen-2-ol typically involves the alkylation of naphthalen-2-ol (also known as 2-naphthol) with 3-chloropropanol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the carbon atom of the 3-chloropropanol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxypropyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Oxopropyl)naphthalen-2-one.
Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly used.
Major Products Formed
Oxidation: 3-(3-Oxopropyl)naphthalen-2-one
Reduction: Various hydrogenated derivatives
Substitution: Esters or ethers of this compound
Aplicaciones Científicas De Investigación
3-(3-Hydroxypropyl)naphthalen-2-ol has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxypropyl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. The hydroxypropyl group may also influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Hydroxypropyl)naphthalen-1-ol
- 2-(3-Hydroxy-2-methylpropyl)naphthalen-1-ol
- 2-(3-Hydroxy-2,2-dimethylpropyl)naphthalen-1-ol
Uniqueness
3-(3-Hydroxypropyl)naphthalen-2-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
88116-20-5 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-(3-hydroxypropyl)naphthalen-2-ol |
InChI |
InChI=1S/C13H14O2/c14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)15/h1-2,4-5,8-9,14-15H,3,6-7H2 |
Clave InChI |
IHHIWBPDMFUASA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)CCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)

